![molecular formula C17H26FN3O2 B7642584 Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate](/img/structure/B7642584.png)
Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate is a chemical compound that has gained much attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FPPC and is a pyrrolidine-based compound that has a fluoropyridine moiety attached to it.
Mécanisme D'action
FPPC acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. This leads to the modulation of various signaling pathways and the release of neurotransmitters, which can affect physiological processes.
Biochemical and Physiological Effects:
FPPC has been shown to have various biochemical and physiological effects. It has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline. It has also been shown to have analgesic and anxiolytic effects, which may be due to its modulation of pain perception and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPPC in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor and its role in various physiological processes. However, one limitation is the complex synthesis process, which may make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the use of FPPC in scientific research. One direction is the study of its potential therapeutic applications, particularly in the treatment of pain and anxiety disorders. Another direction is the study of its effects on other physiological processes, such as learning and memory. Additionally, the development of new analogs of FPPC may lead to the discovery of compounds with even greater affinity for the sigma-1 receptor and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of FPPC involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which is then reacted with 5-fluoropyridine-2-amine to form tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate.
Applications De Recherche Scientifique
FPPC has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation. FPPC can be used as a tool to study the sigma-1 receptor and its role in these processes.
Propriétés
IUPAC Name |
tert-butyl 3-[1-(5-fluoropyridin-2-yl)propylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-5-14(15-7-6-12(18)10-19-15)20-13-8-9-21(11-13)16(22)23-17(2,3)4/h6-7,10,13-14,20H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQVTDONXKUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(C=C1)F)NC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imidazo[1,2-a]pyridin-2-yl-N-[phenyl(pyridin-4-yl)methyl]ethanamine](/img/structure/B7642510.png)
![N-[3-[3-(hydroxymethyl)piperidine-1-carbonyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7642518.png)
![4-[[(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7642522.png)
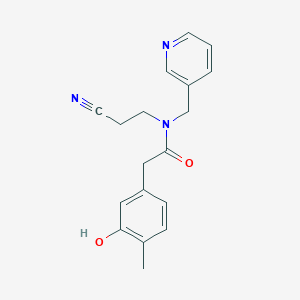
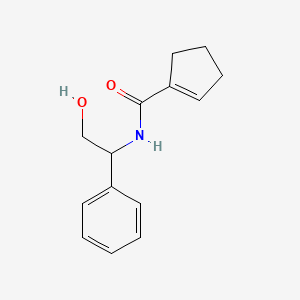
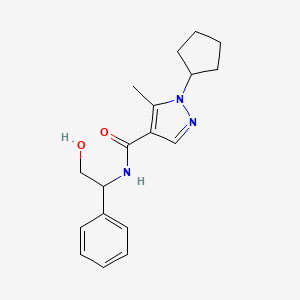

![N-(2-hydroxy-1-phenylethyl)-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7642562.png)
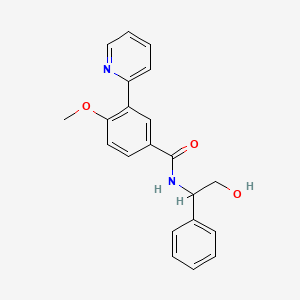
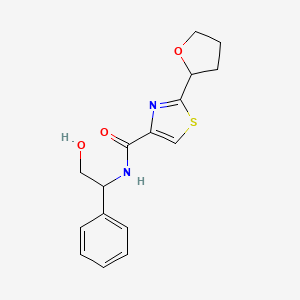
![3-chloro-2,4-difluoro-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B7642591.png)
![5-[1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7642596.png)
![Tert-butyl 3-[1-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethyl]piperidine-1-carboxylate](/img/structure/B7642600.png)
![[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol](/img/structure/B7642608.png)